molecular formula C7H4Cl2F2 B14057258 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene

1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14057258
M. Wt: 197.01 g/mol
InChI Key: KPHVJYZOAXVDDX-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the fluorination and chlorination of benzene rings under controlled conditions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the diazotization and reduction of precursor compounds. For instance, the bromination of 2,4-dichloro-3-fluoro-aniline followed by reduction can yield intermediates that are further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

  • 1,2-Dichloro-5-fluoro-3-(fluoromethyl)benzene
  • 3,5-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
  • 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,3H2

InChI Key

KPHVJYZOAXVDDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CF

Origin of Product

United States

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